2-(Methylsulfonyl)ethyl dichlorophosphite
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Overview
Description
2-(Methylsulfonyl)ethyl dichlorophosphite is a chemical compound with the molecular formula CH3SO2CH2CH2OPCl2. It is primarily used as a reagent in oligonucleotide synthesis by the phosphite method . This compound is known for its high purity and stability, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)ethyl dichlorophosphite typically involves the reaction of 2-(Methylsulfonyl)ethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
CH3SO2CH2CH2OH+PCl3→CH3SO2CH2CH2OPCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)ethyl dichlorophosphite undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: It can be reduced under specific conditions to yield other phosphorus-containing compounds.
Common Reagents and Conditions
Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alcohol can yield a phosphite ester, while oxidation can produce a phosphonate.
Scientific Research Applications
2-(Methylsulfonyl)ethyl dichlorophosphite is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Biology: In the modification of biomolecules for various studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)ethyl dichlorophosphite involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl dichlorophosphate: Similar in structure but with an ethyl group instead of the 2-(Methylsulfonyl)ethyl group.
Dichloroethoxyphosphine oxide: Another related compound with different substituents.
Uniqueness
2-(Methylsulfonyl)ethyl dichlorophosphite is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly useful in oligonucleotide synthesis and other specialized applications.
Properties
CAS No. |
91290-08-3 |
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Molecular Formula |
C3H7Cl2O3PS |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
dichloro(2-methylsulfonylethoxy)phosphane |
InChI |
InChI=1S/C3H7Cl2O3PS/c1-10(6,7)3-2-8-9(4)5/h2-3H2,1H3 |
InChI Key |
BJSAZCIFJSGKED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOP(Cl)Cl |
Origin of Product |
United States |
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